molecular formula C19H28N2O2 B254597 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

Cat. No. B254597
M. Wt: 316.4 g/mol
InChI Key: UHKGFRUIECNYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol, also known as BEAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEAQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to inhibit the activity of various protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol can induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol can reduce tumor growth and metastasis in animal models. Additionally, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to possess anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, the synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is relatively simple and can be scaled up for large-scale production. However, one of the limitations of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is its low solubility in aqueous solutions, which can make it challenging to formulate for oral administration.

Future Directions

There are several future directions for the research on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol. One of the significant areas of research is the development of new drugs based on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol for the treatment of various diseases. Furthermore, the mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol needs to be fully elucidated to understand its potential targets and signaling pathways. Additionally, the pharmacokinetics and toxicity of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol need to be evaluated to determine its safety and efficacy in humans. Finally, the synthesis of new derivatives of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol with improved biological activity and solubility needs to be explored to enhance its potential applications.
Conclusion:
In conclusion, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is a chemical compound that has significant potential for various applications due to its potent biological activity. The synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is relatively simple, and the compound has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol needs to be fully elucidated, and its pharmacokinetics and toxicity need to be evaluated for its safe and effective use in humans. The future research on 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol should focus on the development of new drugs, the exploration of new derivatives, and the full understanding of its mechanism of action.

Synthesis Methods

The synthesis of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolinol with butyl nitrite and ethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. The yield of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol obtained through this method is approximately 60%, and the purity of the compound is confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. One of the significant applications of 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol has also been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.

properties

Product Name

3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[[butyl(ethyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C19H28N2O2/c1-5-8-11-21(6-2)13-17-14(4)20-18-10-9-15(23-7-3)12-16(18)19(17)22/h9-10,12H,5-8,11,13H2,1-4H3,(H,20,22)

InChI Key

UHKGFRUIECNYJN-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)OCC)C

SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Canonical SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)OCC)C

Origin of Product

United States

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